Diethyl {2-(furan-2-yl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL [2-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound with the molecular formula C19H23N2O6P It is characterized by the presence of a furan ring, an oxazole ring, and a phosphonate group
Preparation Methods
The synthesis of DIETHYL [2-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the furan and phosphonate groups. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
DIETHYL [2-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
DIETHYL [2-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of DIETHYL [2-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
DIETHYL [2-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can be compared with similar compounds such as:
Diethyl [2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl]phosphonate: Shares similar structural features but may differ in specific functional groups.
Functionalized β-lactams: These compounds also contain oxazole rings and are studied for their biological activities
Properties
Molecular Formula |
C19H23N2O6P |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H23N2O6P/c1-4-25-28(22,26-5-2)19-18(27-17(21-19)16-7-6-12-24-16)20-13-14-8-10-15(23-3)11-9-14/h6-12,20H,4-5,13H2,1-3H3 |
InChI Key |
SHPLCIWWBIDJOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CC=C(C=C3)OC)OCC |
Origin of Product |
United States |
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